4-(3,4-dimethoxyphenyl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one
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Overview
Description
4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex heterocyclic compound that features a unique combination of pyrazole, thiazepine, and benzothiazole rings. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps, typically starting with the preparation of the benzothiazole and pyrazole intermediates. The benzothiazole ring can be synthesized via the condensation of 2-aminobenzenethiol with aldehydes or ketones . The pyrazole ring is often formed through cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the formation of the thiazepine ring, which can be achieved through a series of cyclization and condensation reactions under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Scientific Research Applications
4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptors involved in inflammatory responses .
Comparison with Similar Compounds
Similar compounds include other benzothiazole and pyrazole derivatives, such as:
3-(4-Methoxyphenyl)-1-(6-Methyl-1,3-Benzothiazol-2-Yl)-1H-Pyrazole: This compound shares the benzothiazole and pyrazole rings but lacks the thiazepine ring.
2-(3,4-Dimethoxyphenyl)-1H-Benzothiazole: This compound contains the benzothiazole ring with a similar substitution pattern but does not have the pyrazole or thiazepine rings.
The uniqueness of 4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its combination of three different heterocyclic rings, which may contribute to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H22N4O3S2 |
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Molecular Weight |
466.6 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-3-methyl-1-(6-methyl-1,3-benzothiazol-2-yl)-4,8-dihydropyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C23H22N4O3S2/c1-12-5-7-15-18(9-12)32-23(24-15)27-22-20(13(2)26-27)21(31-11-19(28)25-22)14-6-8-16(29-3)17(10-14)30-4/h5-10,21H,11H2,1-4H3,(H,25,28) |
InChI Key |
KLHKWDWENMQJEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3C4=C(C(SCC(=O)N4)C5=CC(=C(C=C5)OC)OC)C(=N3)C |
Origin of Product |
United States |
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